molecular formula C9H6N2 B1387602 7-Ethynyl-1H-indazole CAS No. 945761-99-9

7-Ethynyl-1H-indazole

Cat. No. B1387602
M. Wt: 142.16 g/mol
InChI Key: RZRGQMHAEDLRBS-UHFFFAOYSA-N
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Description

7-Ethynyl-1H-indazole is a heterocyclic compound that has attracted significant attention in the scientific community due to its potent biological activities. The compound is a versatile scaffold that has been used for the development of various therapeutic agents, including anticancer, anti-inflammatory, and analgesic drugs.

Scientific Research Applications

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .

Antitumor Activity

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . These compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay . Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) . Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Synthesis of Indazoles

The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Anti-Inflammatory and Anti-Arrhythmic Activity

Indazole derivatives have been found to possess anti-inflammatory and anti-arrhythmic activities . These compounds can help reduce inflammation and regulate heart rhythm, making them potentially useful in the treatment of conditions such as arthritis and arrhythmia .

Antifungal and Antibacterial Activity

Indazole derivatives also exhibit antifungal and antibacterial properties . They can inhibit the growth of certain types of fungi and bacteria, which makes them potential candidates for the development of new antimicrobial drugs .

Inhibitors of Protein Kinase and HIV-Protease

Indazole derivatives can act as inhibitors of protein kinase and HIV-protease . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, and they play key roles in various cellular processes. HIV-protease is an enzyme that HIV needs to replicate itself. By inhibiting these enzymes, indazole derivatives could potentially be used in the treatment of various diseases, including cancer and HIV .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential targets for therapeutic intervention .

Inhibitors of Monoamine Oxidase

Indazole derivatives have been found to inhibit monoamine oxidase . Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, neurotransmitters, and drugs. Inhibition of MAOs can be used in the treatment of various psychiatric and neurological disorders .

Inhibitors of N-Myristoyltransferase

Indazole derivatives can act as inhibitors of N-myristoyltransferase . N-myristoyltransferase (NMT) is an enzyme that catalyzes the transfer of a myristoyl group to the N-terminal glycine of a subset of proteins, a modification involved in membrane targeting and function of these proteins .

Biological Probes

Indazole derivatives have also found use as biological probes . These compounds can be used to study biological processes, identify new drug targets, and investigate the mechanism of action of drugs .

properties

IUPAC Name

7-ethynyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-7-4-3-5-8-6-10-11-9(7)8/h1,3-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRGQMHAEDLRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethynyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Cottyn, F Acher, B Ramassamy, L Alvey… - Bioorganic & medicinal …, 2008 - Elsevier
A series of new 7-monosubstituted and 3,7-disubstituted indazoles have been prepared and evaluated as inhibitors of nitric oxide synthases (NOS). 1H-Indazole-7-carbonitrile (6) was …
Number of citations: 29 www.sciencedirect.com
B Cottyn, D Vichard, F Terrier, P Nioche, CS Raman - Synlett, 2007 - thieme-connect.com
… Two examples have been described with the preparation of the 7-cyano- and 7-ethynyl-1H-indazole. Additionally, 3-bromo-7-iodo-1H-indazole has been synthesized and …
Number of citations: 14 www.thieme-connect.com

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